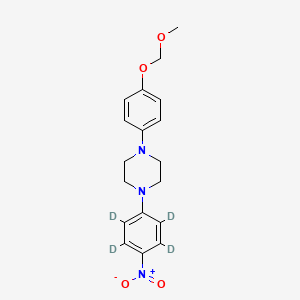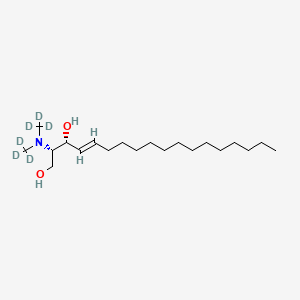
2-Methoxy-6(5H)-phenanthridinone-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-6(5H)-phenanthridinone-d3 is a deuterated derivative of 2-Methoxy-6(5H)-phenanthridinone. This compound is of interest due to its unique structural features and potential applications in various fields of scientific research. The presence of deuterium atoms can influence the compound’s physical and chemical properties, making it valuable for studies involving isotopic labeling and tracing.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6(5H)-phenanthridinone-d3 typically involves the introduction of deuterium atoms into the parent compound, 2-Methoxy-6(5H)-phenanthridinone. One common method is the catalytic hydrogenation of the parent compound in the presence of deuterium gas. This process can be carried out under mild conditions using a palladium on carbon catalyst. The reaction is typically conducted at room temperature and atmospheric pressure, ensuring the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-6(5H)-phenanthridinone-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydroquinone form.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used in substitution reactions, often in the presence of a suitable solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenanthridinone derivatives.
Aplicaciones Científicas De Investigación
2-Methoxy-6(5H)-phenanthridinone-d3 has several applications in scientific research:
Chemistry: Used as a tracer in isotopic labeling studies to track reaction pathways and mechanisms.
Biology: Employed in studies involving enzyme kinetics and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor in the production of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-6(5H)-phenanthridinone-d3 involves its interaction with specific molecular targets. The presence of deuterium atoms can influence the compound’s binding affinity and metabolic stability. The compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-6(5H)-phenanthridinone: The non-deuterated parent compound.
2-Methoxy-6-methylphenanthridinone: A methylated derivative with different chemical properties.
2-Methoxy-6-hydroxyphenanthridinone: A hydroxylated derivative with distinct reactivity.
Uniqueness
2-Methoxy-6(5H)-phenanthridinone-d3 is unique due to the presence of deuterium atoms, which can significantly alter its physical and chemical properties. This makes it particularly valuable in studies requiring isotopic labeling and tracing, providing insights that are not possible with non-deuterated analogs.
Propiedades
Número CAS |
1794810-85-7 |
|---|---|
Fórmula molecular |
C14H11NO2 |
Peso molecular |
228.265 |
Nombre IUPAC |
2-(trideuteriomethoxy)-5H-phenanthridin-6-one |
InChI |
InChI=1S/C14H11NO2/c1-17-9-6-7-13-12(8-9)10-4-2-3-5-11(10)14(16)15-13/h2-8H,1H3,(H,15,16)/i1D3 |
Clave InChI |
SFDHWBOPWONGJZ-FIBGUPNXSA-N |
SMILES |
COC1=CC2=C(C=C1)NC(=O)C3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


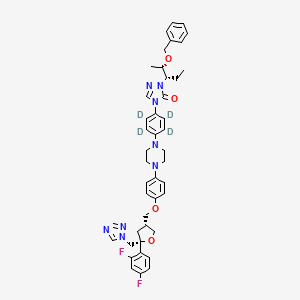


![3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine](/img/structure/B587105.png)
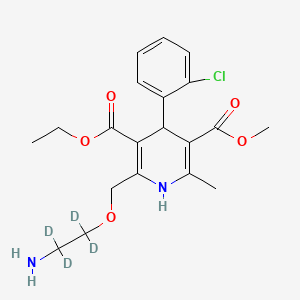
![4-[4-(4-O-Methoxymethyl-4-hydroxyphenyl)-1-piperazinyl]phenyl]carbamic Acid Phenyl Ester](/img/structure/B587107.png)
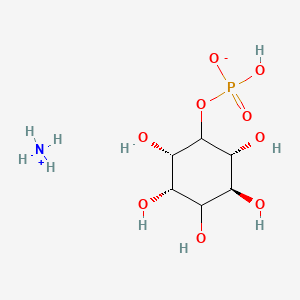
![4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine](/img/structure/B587111.png)
